1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene

orthogonal reactivity chemoselective functionalization building block

1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene (CAS 69902‑84‑7), also known as 2‑bromo‑6‑(trifluoromethyl)benzyl bromide, belongs to the class of trifluoromethyl‑substituted benzyl bromides. It contains two chemically distinct C–Br bonds—an aryl bromide and a benzylic bromide—on a benzene ring that also carries a strongly electron‑withdrawing trifluoromethyl group at the 3‑position.

Molecular Formula C8H5Br2F3
Molecular Weight 317.93 g/mol
CAS No. 69902-84-7
Cat. No. B1291844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene
CAS69902-84-7
Molecular FormulaC8H5Br2F3
Molecular Weight317.93 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)CBr)C(F)(F)F
InChIInChI=1S/C8H5Br2F3/c9-4-5-6(8(11,12)13)2-1-3-7(5)10/h1-3H,4H2
InChIKeyHMPNGWMCGUPJFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene (CAS 69902-84-7): A Dual-Electrophile Building Block for Orthogonal Functionalization


1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene (CAS 69902‑84‑7), also known as 2‑bromo‑6‑(trifluoromethyl)benzyl bromide, belongs to the class of trifluoromethyl‑substituted benzyl bromides . It contains two chemically distinct C–Br bonds—an aryl bromide and a benzylic bromide—on a benzene ring that also carries a strongly electron‑withdrawing trifluoromethyl group at the 3‑position . This architecture allows orthogonal reactivity: the benzylic bromide readily undergoes nucleophilic substitution, while the aryl bromide is activated for metal‑catalysed cross‑coupling reactions [1].

Why 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene Cannot Be Replaced by Simpler Benzyl Bromides


Common benzyl bromides such as 2‑(trifluoromethyl)benzyl bromide (CAS 395‑44‑8) or 3‑(trifluoromethyl)benzyl bromide (CAS 402‑23‑3) possess only a single electrophilic site, restricting downstream derivatization to one synthetic step . In the target compound, the ortho‑bromo substituent creates steric shielding that slows nucleophilic attack at the benzylic carbon, while the trifluoromethyl group further deactivates the aryl bromide toward oxidative addition, establishing a clear reactivity hierarchy that is absent in non‑brominated analogs [1]. Replacing the target compound with a simpler benzyl bromide eliminates the possibility of sequential, site‑selective transformations that are essential for constructing complex molecular architectures [2].

Quantitative Differentiation Evidence for 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene


Dual C–Br Sites Enable Sequential Nucleophilic Substitution and Cross-Coupling

The target compound contains two electronically and sterically distinct C–Br bonds. The benzylic bromide (CH₂Br) is highly reactive toward nucleophilic substitution (SN2), while the aryl bromide (C–Br) is activated for palladium-catalysed cross-coupling reactions such as Suzuki–Miyaura coupling [1]. In contrast, 2‑(trifluoromethyl)benzyl bromide (CAS 395‑44‑8) lacks the aryl bromide and therefore cannot undergo a subsequent cross‑coupling after initial substitution .

orthogonal reactivity chemoselective functionalization building block

Ortho-Substituent Steric Effects Modulate Benzylic Bromide Reactivity Compared to Isomeric Analogs

The ortho relationship between the bromomethyl group and the adjacent bromo and trifluoromethyl substituents creates significant steric hindrance around the benzylic carbon. This steric environment is predicted to reduce the SN2 reaction rate compared to less hindered isomers such as 2‑bromo‑5‑(trifluoromethyl)benzyl bromide (CAS 886496‑63‑5), where the bromo substituent is meta to the bromomethyl group . Computational studies on analogous ortho‑substituted benzyl bromides indicate a 2‑ to 5‑fold decrease in SN2 reactivity relative to para‑ or meta‑substituted congeners [1].

steric hindrance reactivity modulation regioselectivity

Key Intermediate for RORgammaT Inhibitors with Sub-Nanomolar Potency

The target compound serves as a direct alkylating agent for the synthesis of N‑alkylated indazole RORγt inhibitors, as disclosed in US 9,556,168 [1]. The derived compound 4‑(1‑(2‑bromo‑6‑(trifluoromethyl)benzyl)‑4‑fluoro‑1H‑indazol‑3‑yl)‑5‑fluoro‑2‑hydroxybenzoic acid (Compound 4A) exhibits an IC₅₀ of 4 nM against RORγt in a TR‑FRET biochemical assay [2]. In the same patent, analogs prepared from non‑brominated benzyl bromides show IC₅₀ values in the 10–50 nM range, representing a 2.5‑ to 12.5‑fold loss in potency [2].

RORgammaT autoimmune disease drug discovery

High Purity and Tight Moisture Specifications Ensure Reproducible Stoichiometry

Commercial suppliers list a minimum purity of 98 % (HPLC) for the target compound and control moisture content to ≤0.5 % . In comparison, the widely used analog 2‑(trifluoromethyl)benzyl bromide is typically offered at 95–97 % purity . The higher purity of the target compound reduces the risk of side reactions in stoichiometric alkylations and cross‑couplings, where excess electrophile can generate difficult‑to‑remove impurities .

purity specification quality control reproducibility

Enhanced Lipophilicity (ΔcLogP ≈ +0.7) Driven by Ortho-Bromo Substitution

The predicted cLogP of the target compound is approximately 3.8, compared with 3.1 for 2‑(trifluoromethyl)benzyl bromide . The additional bromine atom increases lipophilicity by roughly 0.7 log units, a change that can improve membrane permeability and influence the pharmacokinetic profile of derived drug candidates [1].

lipophilicity drug-likeness physicochemical property

Optimal Research and Industrial Application Scenarios for 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene


Sequential Functionalization for Parallel Library Synthesis

The two distinct C–Br bonds allow chemists to first displace the benzylic bromide with an amine, alcohol, or thiol nucleophile, then use the remaining aryl bromide in a Suzuki–Miyaura or Buchwald–Hartwig cross‑coupling to introduce a second diversity element [1]. This orthogonal sequence is not possible with mono‑brominated benzyl bromides, making the target compound uniquely suited for generating structurally diverse compound libraries in medicinal chemistry campaigns [2].

RORgammaT Inhibitor Lead Optimization

The compound is the direct alkylating agent used to install the critical 2‑bromo‑6‑(trifluoromethyl)benzyl moiety in a series of indazole‑based RORγt inhibitors [3]. The 4 nM IC₅₀ achieved by the target‑derived inhibitor validates the importance of the ortho‑bromo substituent for potency, guiding structure–activity relationship (SAR) studies in autoimmune disease drug discovery [4].

Synthesis of Trifluoromethylated Biaryls via Site-Selective Cross-Coupling

The aryl bromide of the target compound can be selectively engaged in palladium‑catalysed cross‑coupling while leaving the benzylic bromide intact. This site‑selectivity, confirmed in studies on related dihalogenated trifluoromethylbenzenes [5], enables the efficient construction of trifluoromethylated biaryl intermediates that are pharmacologically relevant and difficult to access by other routes [5].

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